

# trans-4-Hydroxy-D-proline CAS number and molecular weight

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## Compound of Interest

Compound Name: *trans-4-Hydroxy-D-proline*

Cat. No.: B554619

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## An In-depth Technical Guide to trans-4-Hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **trans-4-Hydroxy-D-proline**, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, experimental protocols, and its role in biological pathways.

## Physicochemical Properties

The quantitative data for **trans-4-Hydroxy-D-proline** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	3398-22-9	[1][2][3]
Molecular Weight	131.13 g/mol	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[1][2]
Melting Point	261 °C (decomposes)	[1]
Form	Powder	[1]
Synonyms	(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, H-D-Hyp-OH	[1][2][3]
InChI Key	PMMYEEVYMWASQN-IUYQGCFVSA-N	[1]
SMILES	O[C@@H]1CN--INVALID-LINK--C(O)=O	[1]

## Experimental Protocols

Detailed methodologies for key experiments involving **trans-4-Hydroxy-D-proline** are critical for its application in research and development. Below are representative protocols for its synthesis and analysis.

### 1. Microbial Synthesis of trans-4-Hydroxyproline

This protocol outlines a general methodology for the microbial production of trans-4-hydroxyproline, a promising and environmentally friendly alternative to chemical synthesis. This approach often utilizes engineered strains of Escherichia coli.

- **Strain Development:** A base strain of E. coli is engineered by introducing heterologous genes for proline-4-hydroxylase (P4H). To increase the metabolic flux towards the product, feedback inhibition of enzymes in the proline biosynthesis pathway may be released, and competing metabolic pathways can be disrupted.[4]
- **Culture Medium and Conditions:** The engineered strain is typically cultured in a defined fermentation medium containing glucose as the primary carbon source, along with essential

salts and nitrogen sources. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.

- **Fed-Batch Fermentation:** A fed-batch strategy is often employed to achieve high cell densities and product titers. A concentrated glucose solution is fed into the fermenter to maintain a constant, low glucose concentration, which can help to avoid the formation of inhibitory byproducts. Continuous feeding of  $\text{Fe}^{2+}$ , a cofactor for proline hydroxylase, may also be necessary to maintain high enzyme activity.[4]
- **Product Isolation and Purification:** After fermentation, the cells are separated from the culture broth by centrifugation or microfiltration. The trans-4-hydroxyproline in the supernatant can then be purified using a series of chromatographic techniques, such as ion-exchange chromatography and crystallization.

## 2. Analytical Method: Chiral Separation of 4-Hydroxyproline Stereoisomers by Capillary Electrophoresis

This protocol describes a method for the separation of the four stereoisomers of 4-hydroxyproline, which is crucial for quality control in pharmaceutical applications.[5]

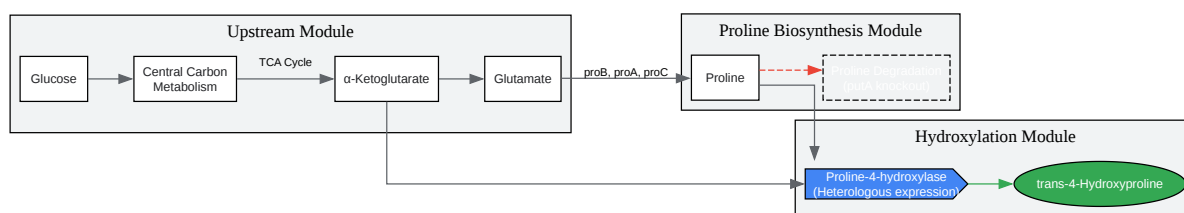
- **Derivatization:** The 4-hydroxyproline isomers are first derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to introduce a chromophore for UV detection and to enhance separation.
- **Capillary Electrophoresis (CE) Conditions:**
  - **Chiral Selector:** Methyl- $\gamma$ -cyclodextrin is used as a chiral selector in the background electrolyte to achieve stereoselective separation.
  - **Background Electrolyte:** A phosphate buffer (e.g., 75 mM, pH 7.0) containing the chiral selector (e.g., 10 mM methyl- $\gamma$ -CD) is used.
  - **Capillary:** A fused-silica capillary is used for the separation.
  - **Voltage and Temperature:** The separation is performed under a high voltage (e.g., 30 kV) and a controlled temperature (e.g., 15 °C).

- Detection: The derivatized isomers are detected by UV absorbance.
- Peak Identification: The individual stereoisomers are identified by injecting standard solutions of each pure compound. This method allows for the detection of enantiomeric impurities.[5]

## Biological Significance and Pathways

While the L-enantiomer, trans-4-hydroxy-L-proline, is a major component of collagen, the D-enantiomer also has significant applications, primarily as a chiral precursor in organic synthesis. The metabolic pathways of hydroxyproline are well-studied, particularly its catabolism.

Below is a diagram illustrating a simplified workflow for the microbial production of trans-4-hydroxyproline, highlighting the key metabolic engineering strategies.



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Caption: Metabolic engineering workflow for trans-4-hydroxyproline production in E. coli.

The catabolism of trans-4-hydroxy-L-proline in animals involves its conversion to glycine through the trans-4-hydroxy-L-proline oxidase pathway.[6][7] This process is crucial for amino acid homeostasis. Furthermore, proline and hydroxyproline metabolism are linked to cellular signaling pathways, including the regulation of hypoxia-inducible factor (HIF-1 $\alpha$ ), which plays a role in angiogenesis and cancer progression.[8][9][10] The hydroxylation of proline residues in proteins is a key post-translational modification that influences protein structure and function.[6]

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